1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Overview
Description
SB 206553 is a pyrroloindole.
Mechanism of Action
Target of Action
SB 206553, also known as 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, primarily targets the 5-HT2B and 5-HT2C serotonin receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in neurotransmission .
Mode of Action
SB 206553 acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . This means it binds to these receptors and inhibits their activation, thereby preventing the typical response triggered by serotonin. Additionally, it has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Biochemical Pathways
The primary biochemical pathway affected by SB 206553 is the serotonin signaling pathway. By acting as an antagonist at the 5-HT2B and 5-HT2C receptors, SB 206553 can modulate the effects of serotonin, a key neurotransmitter involved in mood regulation and other neurological functions .
Result of Action
SB 206553 has been found to have anxiolytic properties in animal studies . It can attenuate methamphetamine-seeking in rats, suggesting potential use in the treatment of psychostimulant abuse disorders . Additionally, it has been shown to enhance dopamine release in the rat nucleus accumbens .
Biochemical Analysis
Biochemical Properties
SB 206553 has been found to interact with various enzymes, proteins, and other biomolecules. It has activity for 5-HT2 receptor ligands in HEK-293 or CHO-K1 cells expressing human recombinant 5-HT2 receptors with pKi values of 5.6 nM (5-HT 2A), 7.7 nM (5-HT 2B) and 7.8 nM (5-HT 2C) . The nature of these interactions involves the compound acting as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors .
Cellular Effects
In terms of cellular effects, SB 206553 has been shown to attenuate methamphetamine-seeking in rats . This suggests that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of SB 206553 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α 7 nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
It has been shown that pretreatment with SB 206553 can attenuate meth-seeking behavior in rats .
Dosage Effects in Animal Models
The effects of SB 206553 vary with different dosages in animal models. For instance, it has been shown that pretreatment with SB 206553 at doses of 1.0, 5.0, and 10.0 mg/kg can attenuate meth-seeking behavior in rats .
Metabolic Pathways
Given its interaction with 5-HT2 receptors, it is likely involved in serotonin-related metabolic pathways .
Transport and Distribution
Given its interaction with 5-HT2 receptors, it is likely that it interacts with transporters or binding proteins associated with these receptors .
Subcellular Localization
Given its interaction with 5-HT2 receptors, it is likely localized to areas of the cell where these receptors are present .
Properties
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQORSLQNXDVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043984 | |
Record name | SB 206553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158942-04-2 | |
Record name | 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158942-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 206553 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB 206553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-206553 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SB 206553?
A1: SB 206553 acts primarily as an antagonist at serotonin receptors, specifically the 5-HT2B and 5-HT2C subtypes. [, ] It binds to these receptors, preventing the binding of serotonin and subsequent activation of downstream signaling pathways. [, ]
Q2: How does SB 206553's antagonism of 5-HT2C receptors influence dopamine release in the brain?
A2: Research suggests that 5-HT2C receptors tonically inhibit dopamine release in areas like the striatum and nucleus accumbens. [, ] By antagonizing these receptors, SB 206553 can increase dopamine release in these brain regions. [, ] This effect on dopamine neurotransmission is believed to contribute to some of its behavioral effects.
Q3: Does SB 206553 demonstrate constitutive activity at 5-HT2C receptors?
A3: While primarily an antagonist, some studies suggest that SB 206553 might also act as an inverse agonist at 5-HT2C receptors, meaning it can reduce their constitutive activity. [, ] This inverse agonism has been implicated in its effects on dopamine release and in models of Parkinson's disease. [, ]
Q4: Beyond serotonin receptors, does SB 206553 interact with other targets?
A4: Interestingly, SB 206553 has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs). [] This interaction enhances the effects of acetylcholine at α7 nAChRs, potentially contributing to its therapeutic potential in conditions like schizophrenia. []
Q5: What is the molecular formula and weight of SB 206553?
A5: SB 206553 has the molecular formula C18H17N3O and a molecular weight of 291.35 g/mol.
Q6: How do structural modifications of SB 206553 affect its activity and selectivity for 5-HT receptor subtypes?
A6: Research has explored the SAR of SB 206553 and related compounds. For example, replacing the fused five-membered rings with aromatic disubstitutions led to the discovery of compounds with enhanced potency and selectivity for 5-HT2C/2B receptors. [] Specific modifications within the aromatic rings can fine-tune affinity for specific subtypes, potentially leading to compounds with improved therapeutic profiles. []
Q7: What in vitro assays have been used to investigate the activity of SB 206553?
A7: Researchers have utilized various in vitro assays to study SB 206553. These include:
- Radioligand binding assays: These assess the binding affinity of SB 206553 for specific receptor subtypes. []
- Phosphoinositide hydrolysis assays: These measure the ability of SB 206553 to block agonist-induced activation of phospholipase C, a downstream signaling pathway linked to 5-HT2 receptors. []
- Calcium mobilization assays: These assess the ability of SB 206553 to modulate intracellular calcium levels, a response often coupled to 5-HT receptor activation. []
Q8: What animal models have been used to study the effects of SB 206553?
A8: Several animal models have been employed to investigate the effects of SB 206553 in vivo. These include:
- Rodent models of anxiety: The elevated plus maze and social interaction test are commonly used to assess the anxiolytic-like effects of SB 206553. [, ]
- Rodent models of Parkinson's disease: 6-hydroxydopamine-lesioned rats are used to study the potential antiparkinsonian effects of SB 206553, particularly its ability to improve motor deficits. []
- Rodent models of drug addiction: Researchers have explored the effects of SB 206553 on drug-seeking behavior in models of cocaine and methamphetamine addiction. [, ]
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